molecular formula C9H14N2O B8356511 [5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol

[5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol

Cat. No.: B8356511
M. Wt: 166.22 g/mol
InChI Key: DOSITEMRMPTXEY-UHFFFAOYSA-N
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Description

[5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[4-(2-methylbut-3-en-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-4-9(2,3)8-7(5-12)10-6-11-8/h4,6,12H,1,5H2,2-3H3,(H,10,11)

InChI Key

DOSITEMRMPTXEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C(NC=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(1,1-dimethyl-allyl)-3H-imidazole-4-carboxylic acid ethyl ester (3.13 g, 15.0 mmol) in THF (60 ml) was added dropwise to a suspension of lithium aluminium hydride (95% suspension, 1.00 g, 25.0 mmol) in THF (40 ml) and the mixture was stirred at room temperature for 4 h. Water was added until the evolution of gas ceased, the mixture was stirred for 10 min, then was filtered through a sintered funnel. The precipitate was washed with THF, then with methanol, the filtrate and washings were combined, evaporated, then freeze-dried to afford [5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol (2.56 g, 102%). Residual water was removed by azeotroping with chloroform prior to further reaction. (See Hayashi et al., J. Org. Chem., 65:8402-8405 (2000)).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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